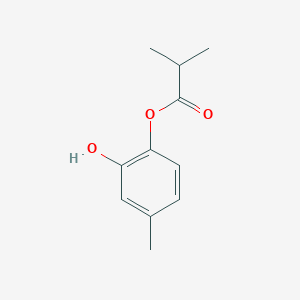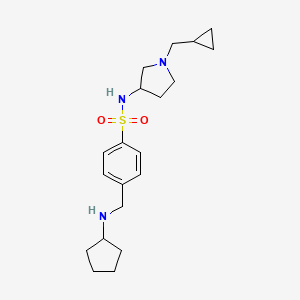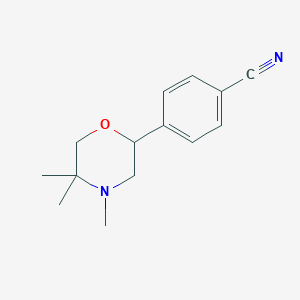![molecular formula C17H22BrNO4 B15241491 (3aS,7aS)-Benzyl 2-(bromomethyl)-2-methoxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate CAS No. 304436-19-9](/img/structure/B15241491.png)
(3aS,7aS)-Benzyl 2-(bromomethyl)-2-methoxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aS,7aS)-Benzyl 2-(bromomethyl)-2-methoxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate: is a complex organic compound with a unique structure that includes a hexahydrofuro[3,2-b]pyridine ring system. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aS)-Benzyl 2-(bromomethyl)-2-methoxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate typically involves multiple steps:
Formation of the Hexahydrofuro[3,2-b]pyridine Ring: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Bromomethyl Group: This can be achieved through bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Benzylation: The benzyl group is typically introduced through a nucleophilic substitution reaction using benzyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Substitution: The bromomethyl group is highly reactive and can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.
Substitution: Nucleophiles such as amines, thiols, or cyanides can be used under mild to moderate conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediate: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its unique structure.
Receptor Binding: May interact with specific biological receptors.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry
Material Science: Used in the development of novel materials with specific properties.
Mécanisme D'action
The exact mechanism of action of (3aS,7aS)-Benzyl 2-(bromomethyl)-2-methoxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate depends on its specific application. Generally, it may exert its effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptor Interaction: Modulating receptor activity by binding to specific receptors.
Pathway Modulation: Affecting cellular pathways involved in inflammation, cell proliferation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3aS,7aS)-Benzyl 2-(chloromethyl)-2-methoxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate
- (3aS,7aS)-Benzyl 2-(hydroxymethyl)-2-methoxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate
Uniqueness
- Bromomethyl Group : The presence of the bromomethyl group makes it more reactive compared to its chloro- or hydroxymethyl analogs.
- Biological Activity : The specific structure may confer unique biological activities not observed in similar compounds.
Propriétés
Numéro CAS |
304436-19-9 |
|---|---|
Formule moléculaire |
C17H22BrNO4 |
Poids moléculaire |
384.3 g/mol |
Nom IUPAC |
benzyl (3aS,7aS)-2-(bromomethyl)-2-methoxy-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C17H22BrNO4/c1-21-17(12-18)10-14-15(23-17)8-5-9-19(14)16(20)22-11-13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-12H2,1H3/t14-,15-,17?/m0/s1 |
Clé InChI |
NTZWMRWDIVWIJJ-GIIGEWEBSA-N |
SMILES isomérique |
COC1(C[C@H]2[C@@H](O1)CCCN2C(=O)OCC3=CC=CC=C3)CBr |
SMILES canonique |
COC1(CC2C(O1)CCCN2C(=O)OCC3=CC=CC=C3)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



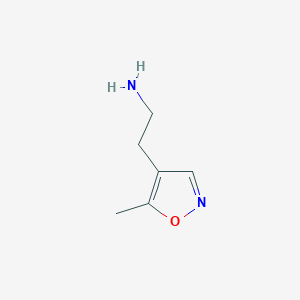
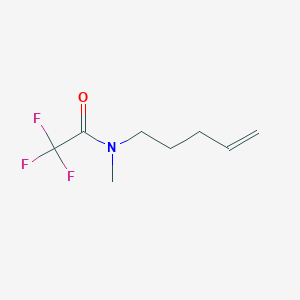
![Methyl 4'-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate](/img/structure/B15241436.png)
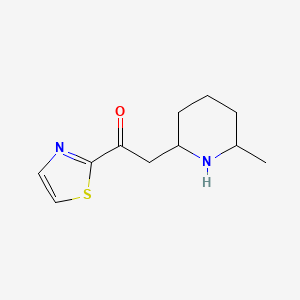
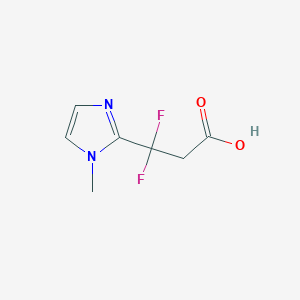
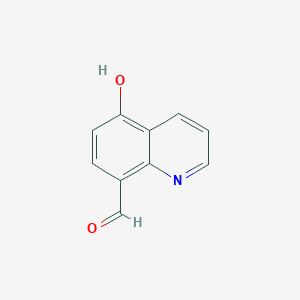
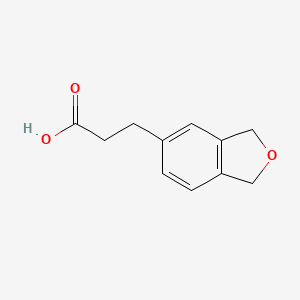
![N-[3-(Aminomethyl)pentan-3-yl]-2-nitrobenzene-1-sulfonamide](/img/structure/B15241469.png)
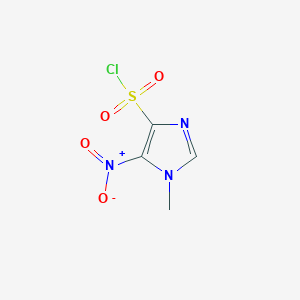
![3-[(4-Aminophenoxy)methyl]benzonitrile](/img/structure/B15241479.png)
